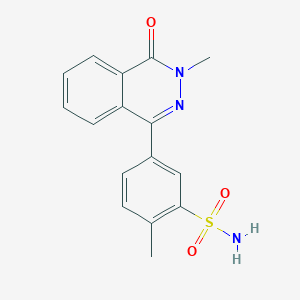

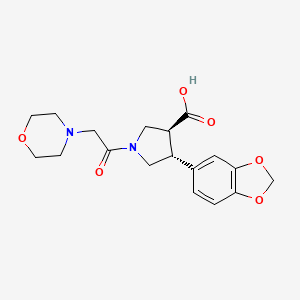

![molecular formula C17H27N3O2 B5593251 1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5593251.png)

1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-cyclohexyl-4-[(3-isopropyl-5-isoxazolyl)carbonyl]piperazine and its analogues involves strategic modifications to enhance certain properties such as reduced lipophilicity for potential use as positron emission tomography radiotracers. Novel analogues have been designed by substituting methylene groups with more polar functional groups to achieve the desired characteristics (Abate et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Studies involving X-ray diffraction have provided insights into the molecular conformation, revealing how molecules are linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to their three-dimensional architecture (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds, such as their ability to undergo Dieckmann cyclization, are pivotal for their synthesis and functionalization. This cyclization is a key step in forming piperazine-2,5-diones, which are significant for the structural framework of these compounds (Aboussafy & Clive, 2012).

Wissenschaftliche Forschungsanwendungen

Therapeutic and Diagnostic Applications

Oncology and Neurology : A study highlighted analogues of σ receptor ligand PB28, demonstrating potential therapeutic and diagnostic applications in oncology due to their affinity for σ receptors. The analogues with reduced lipophilicity were designed for better tumor penetration and minimal antiproliferative activity, suggesting utility in imaging and treatment of cancerous tissues (Abate et al., 2011).

Antimicrobial Activity : Piperazine derivatives have been investigated for their antibacterial and antifungal properties. Novel derivatives demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Rajkumar, Kamaraj, Krishnasamy, 2014).

Anti-inflammatory and Immunomodulatory Effects : Certain piperazine compounds were found to possess anti-inflammatory and immunosuppressive activities, highlighting their potential in treating inflammatory disorders and autoimmune diseases (Błaszczyk, Gieldanowski, 1976).

Biochemical and Pharmacological Research

Receptor Binding and Selectivity : Piperazine analogues have been synthesized to study their binding affinities and selectivity towards melanocortin and sigma receptors, contributing to the understanding of receptor-ligand interactions and the development of receptor-targeted therapies (Mutulis et al., 2004).

Enzyme Inhibition : Compounds containing the piperazine moiety have been evaluated for their ability to inhibit specific enzymes, such as MurB, crucial for bacterial cell wall synthesis. This suggests their potential in designing new antibacterial drugs targeting resistant bacterial strains (Mekky, Sanad, 2020).

Cancer Research : Piperazine derivatives have shown cytotoxicity against various cancer cell lines, indicating their potential use in cancer treatment. The structural modification of these compounds may lead to the development of new anticancer drugs with improved efficacy and specificity (Yarim, Koksal, Durmaz, Atalay, 2012).

Eigenschaften

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13(2)15-12-16(22-18-15)17(21)20-10-8-19(9-11-20)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLNQRZTAUHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)N2CCN(CC2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

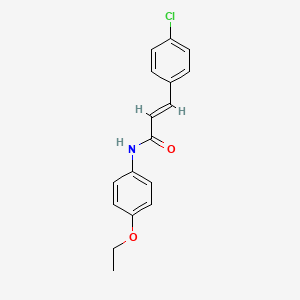

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)

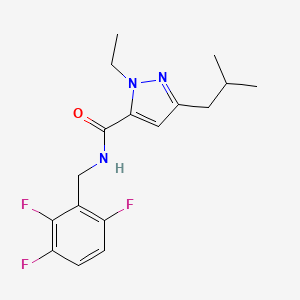

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)

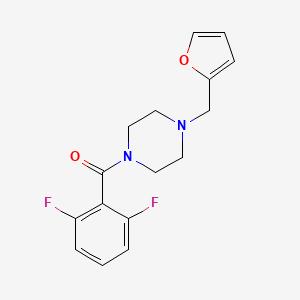

![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5593207.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5593217.png)

![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)